molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate CAS No. 147059-75-4

Trovafloxacin mesylate

Katalognummer B119685
CAS-Nummer: 147059-75-4
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: DYNZICQDCVYXFW-GIPYJWDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Trovafloxacin involves the formation of an unusual (1α,5α,6α)-3-azabicyclo [3.1.0]hexane ring system . The prototype of the industrial synthesis of this ring system and possible mechanistic pathways to exclusive formation of the exo or 6α-nitro derivative are described .


Molecular Structure Analysis

Trovafloxacin mesylate has a molecular formula of C20H15F3N4O3.CH3SO3H and a molecular weight of 512.46 . Its structure includes a (1α,5α,6α)-7-(6-Amino-3-azabicyclo [3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate .


Chemical Reactions Analysis

Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .


Physical And Chemical Properties Analysis

Trovafloxacin mesylate is a white to off-white powder . It is soluble in DMSO at concentrations greater than 10 mg/mL .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Trovafloxacin mesylate is a broad-spectrum antibiotic that inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . It has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .

Treatment of Sexually Transmitted Infections

Trovafloxacin is used for the treatment of infections caused by susceptible strains of the designated microorganisms in uncomplicated urethral gonorrhea in males and endocervical and rectal gonorrhea in females caused by Neisseria gonorrhoeae .

Treatment of Chlamydia Infections

Trovafloxacin is also used to treat non-gonococcal urethritis and cervicitis due to Chlamydia trachomatis .

Treatment of Various Infections

Trovafloxacin has been used in the treatment of community-acquired pneumonia, complicated intra-abdominal infections, complicated skin and skin structure infection, nosocomial pneumonia, and pelvic infections .

Treatment of Bacterial Keratitis

Trovafloxacin mesylate has been used in the treatment of experimental bacterial keratitis. It has shown a statistically significant decrease of colony-forming units in trovafloxacin-treated eyes in the Staphylococcus aureus model and a similar decrease in the Streptococcus pneumoniae and Pseudomonas aeruginosa models .

Toxicity Studies

Trovafloxacin mesylate has been used as a test compound in toxicity assays to assess its toxicity in 2D hepatocyte cultures .

Apoptosis Studies

Trovafloxacin mesylate has also been used to manipulate the mechanism of apoptotic cell disassembly during apoptosis .

Safety And Hazards

Trovafloxacin mesylate is toxic and can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical attention .

Eigenschaften

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trovafloxacin mesylate

CAS RN

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Trovafloxacin mesylate
Reactant of Route 3
Trovafloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Trovafloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Trovafloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Trovafloxacin mesylate

Citations

For This Compound
229
Citations
JT Mayne, NJ Johnson, WM Kluwe… - The Journal of …, 1997 - academic.oup.com
… Fasted BALB/c mice were given a single oral dose of either trovafloxacin mesylate (10, 30, 90 or 250 mg/kg) or the positive control lomefloxacin hydrochloride (71 mg/kg) and …
Number of citations: 35 academic.oup.com
PK Aldridge, S áSonja Sekulic - Analyst, 1997 - pubs.rsc.org
… (the polymorphs of trovafloxacin mesylate melt with … of trovafloxacin mesylate polymorph I into poly- Table 1 X-ray powder diffraction patterns for anhydrous trovafloxacin mesylate …
Number of citations: 122 pubs.rsc.org
MM Bundy, WJ Doucette, L McNeill… - Journal of Water Supply …, 2007 - iwaponline.com
… The four compounds evaluated in this study were caffeine, trovafloxacin mesylate, 17b-… Unlabeled and 14C-labeled trovafloxacin mesylate (purity 98%, specific activity 0.24 mCi/mg…
Number of citations: 44 iwaponline.com
N mesylate Agouron - 1998 - ncbi.nlm.nih.gov
Amphotericin B Fujisawa USA Inc. Empirical therapy of presumed fungal infection in febrile, neutropenic patients; treatment of patients with Aspergillus species, Candida species, and/or …
Number of citations: 1 www.ncbi.nlm.nih.gov
VD Gupta - International Journal of Pharmaceutical Compounding, 2000 - europepmc.org
A high-performance liquid chromatographic assay method for the quantitation of trovafloxacin in film-coated tablets and an oral liquid dosage form (10 mg/mL) prepared from tablets has …
Number of citations: 3 europepmc.org
NA Alarfaj, MF El‐Tohamy - Luminescence, 2015 - Wiley Online Library
… analysis and fluorescence methods for trovafloxacin mesylate detection have been developed. … Fluorescence detection enabled the determination of trovafloxacin mesylate over a linear …
T Norris, TF Braish, M Butters, KM DeVries… - Journal of the …, 2000 - pubs.rsc.org
… concentrated under vacuum to approximately 25% of its original volume to give a white crystal slurry, cooled to 15–25 C, granulated for 4 h and filtered to yield trovafloxacin mesylate (…
Number of citations: 29 pubs.rsc.org
DK Dalvie, N Khosla, J Vincent - Drug metabolism and disposition, 1997 - ASPET
… Administration and sampling of [ 14 C]trovafloxacin mesylate was conducted at Pharmaco LSR (Austin, TX), as a clinical study. [ 14 C]Trovafloxacin mesylate had a specific activity of …
Number of citations: 59 dmd.aspetjournals.org
CH Ten Eyck - 2005 - search.proquest.com
… is not effective in removing highly water soluble compounds like caffeine and salicylic acid, but may remove less soluble compounds such as estradiol and trovafloxacin mesylate. …
Number of citations: 1 search.proquest.com
A Avdeef, CM Berger - European journal of pharmaceutical sciences, 2001 - Elsevier
… Christopher Lipinski (Pfizer, Groton, CT) was kind to provide the trovafloxacin mesylate we used. Special thanks go to Melissa A. Strafford and Konstantin Tsinman (pION) for assisting …
Number of citations: 138 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.